Triphenyl phosphate appears as colorless crystals. (NTP, 1992)
Triphenyl phosphate is an aryl phosphate resulting from the formal condensation of phosphoric acid with 3 mol eq. of phenol. It has a role as a flame retardant and a plasticiser. It derives from a phenol.
Phosphate ester flame retardants are human-made chemicals added to consumer and industrial products for the purpose of reducing flammability. Phosphate ester flame retardants are composed of a group of chemicals with similar properties but slightly different structures. Phosphate esters are typically liquids at room temperature; however, some are solids.
C18H15O4P
C18H15O4P
Triphenyl phosphate
CAS No.: 115-86-6
Cat. No.: VC21153314
Molecular Formula: (C6H5)3PO4
C18H15O4P
C18H15O4P
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115-86-6 |
---|---|
Molecular Formula | (C6H5)3PO4 C18H15O4P C18H15O4P |
Molecular Weight | 326.3 g/mol |
IUPAC Name | triphenyl phosphate |
Standard InChI | InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
Standard InChI Key | XZZNDPSIHUTMOC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Boiling Point | 473 °F at 11 mm Hg (NTP, 1992) 370 °C 473°F at 11 mmHg 776°F |
Colorform | Crystals from ligroin; prisms from alcohol; needles from diethyl ether Colorless, crystalline powder Needles |
Flash Point | 428 °F (NTP, 1992) 428 °F (220 °C) (Closed cup) 220 °C c.c. 428°F |
Melting Point | 122 to 124 °F (NTP, 1992) 50.5 °C 49.39 °C 49-50 °C 122-124°F 120°F |
Introduction
Chemical Identity and Basic Properties
Triphenyl phosphate (CAS No. 115-86-6) is the simplest aromatic organophosphate, consisting of a phosphate center with three phenyl groups attached through oxygen atoms. It is the ester (triester) of phosphoric acid and phenol . The compound appears as a colorless crystalline powder with a phenol-like odor . Other common names include phosphoric acid triphenyl ester and triphenoxyphosphine oxide .
Table 1: Physical and Chemical Properties of Triphenyl Phosphate
Synthesis and Production Methods
Triphenyl phosphate is traditionally prepared through the SN2 reaction of phosphorus oxychloride and phenol . Recent advancements have significantly improved the production efficiency of this compound.
A novel continuous flow method has been developed for the rapid synthesis of triphenyl phosphate that offers several advantages over traditional batch processes. The method involves reacting phenol with phosphorus trichloride in the presence of triethylamine as a base, using chloroform as a solvent at 70°C . The reaction occurs in a microreactor with a residence time of approximately 20 seconds, followed by purification through washing with water and sodium hydroxide solution, and recrystallization with isopropyl alcohol .
This continuous flow approach has demonstrated high yields (up to 88%) and enables production at rates of up to 18.4 kg/h in pilot-scale operations, representing a significant advancement in industrial production capabilities . The method has also been successfully applied to synthesize other phosphite derivatives with structural variations.
Industrial Applications and Uses
Triphenyl phosphate has diverse applications across multiple industries, primarily leveraging its flame-retardant properties and plasticizing capabilities:
Table 2: Major Industrial Applications of Triphenyl Phosphate
Application Category | Specific Uses | Function |
---|---|---|
Polymers and Plastics | PVC, thermoplastic/styrenic polymers, thermosets, epoxy resins | Flame retardant, plasticizer |
Electronics | Printed circuit boards, electronic equipment, computers | Flame retardant |
Textiles | Flame-resistant fabrics | Flame retardant |
Construction Materials | Building materials, insulation | Flame retardant |
Automotive | Rubber components, gaskets, seals | Plasticizer, flame retardant |
Hydraulic Systems | Hydraulic fluids | Lubricant, flame retardant |
Coatings | Lacquers, varnishes | Plasticizer |
Consumer Products | Nail polish, cosmetics, personal care products | Plasticizer |
Photography | Photographic film | Plasticizer |
Adhesives and Sealants | Industrial adhesives | Plasticizer |
As a flame retardant, triphenyl phosphate functions through a specific mechanism: during thermal decomposition, it forms phosphoric acid, which subsequently reacts to form pyrophosphoric acid. In its condensed phase, this compound acts to block heat transfer, thereby inhibiting combustion processes .
The phase-out of polybrominated diphenyl ethers (PBDEs) due to their persistent and bioaccumulative properties has potentially increased the use of triphenyl phosphate in various applications in recent years .
Toxicological Profile
Chronic Toxicity
Long-term exposure to triphenyl phosphate has been associated with several health effects:
Studies suggest potential effects on the liver and kidneys . In rat dietary studies of up to 90 days duration, the No-Observed-Adverse-Effect-Level (NOAEL) was 1500 ppm, with effects primarily related to liver weight increases .
High or repeated exposure may damage nerves, causing weakness, "pins and needles," and poor coordination in the arms and legs . In a 4-month rat dietary study examining neuromotor function, body weight gains were significantly reduced starting at dietary concentrations of 0.5% .
Regarding reproductive and developmental effects, a study where rats received dietary triphenyl phosphate from 4 weeks post-weaning through mating and gestation (91 days) established maternal and developmental NOAELs of at least 200 mg/kg body weight/day, based on the absence of adverse effects .
Recent Research Developments
Recent scientific research has expanded our understanding of triphenyl phosphate's biological effects:
Metabolism and Biotransformation
Research on the metabolism of triphenyl phosphate in human liver fractions has shown that it is primarily transformed to diester metabolites and hydroxylated metabolites. In a qualitative in vitro metabolism study using human liver S9 fraction and microsomes, triphenyl phosphate was mainly transformed to diester metabolites and hydroxylated metabolites . Additional studies using primary human hepatocytes have further characterized the formation of these metabolites .
Oxidative Stress and Endocrine Activation
In mice, exposure to triphenyl phosphate at 300 mg/kg resulted in histopathological damage to the testes and decreased testicular testosterone levels. The expression of the main genes related to testosterone synthesis, including steroidogenic acute regulatory protein, low-density lipoprotein receptor, cytochrome P450 cholesterol side-chain cleavage enzyme, and cytochrome P450 17α-hydroxysteroid dehydrogenase in the testes was decreased after exposure .
Triphenyl phosphate exposure also affected hepatic activities of antioxidant enzymes including glutathione peroxidase (increased activity), catalase (increased activity), and glutathione S-transferase (decreased activity) as well as related gene expression .
Regulatory Status
The regulatory status of triphenyl phosphate has evolved in recent years as new toxicological and environmental data have emerged:
In October 2024, the European Chemicals Agency (ECHA) announced that the Member State Committee unanimously agreed to list triphenyl phosphate as a candidate for inclusion under the Substances of Very High Concern (SVHC) in the REACH Regulation, based on its suspected endocrine-disrupting properties with environmental implications .
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